![molecular formula C19H16O2 B15064271 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid CAS No. 86802-66-6](/img/structure/B15064271.png)
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methyl group and a naphthalen-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of naphthalene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This forms the naphthalen-1-ylmethyl intermediate.
Grignard Reaction: The naphthalen-1-ylmethyl intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group.
Carboxylation: The final step involves the carboxylation of the resulting compound using carbon dioxide (CO₂) under high pressure and temperature to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene core but different functional groups.
Indole Derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a naphthalen-1-ylmethyl group makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
86802-66-6 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-methyl-2-(naphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C19H16O2/c1-13-6-4-11-17(19(20)21)18(13)12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,20,21) |
Clé InChI |
LWRXTEZURSWBQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




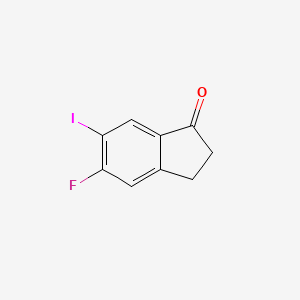

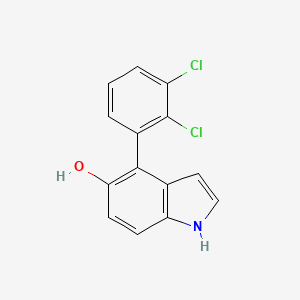
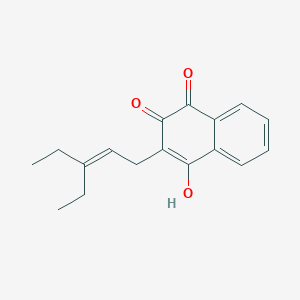

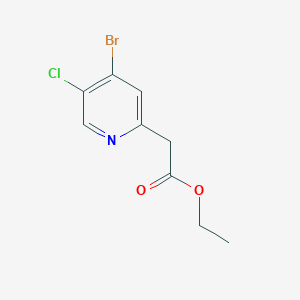


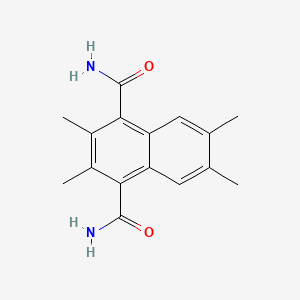
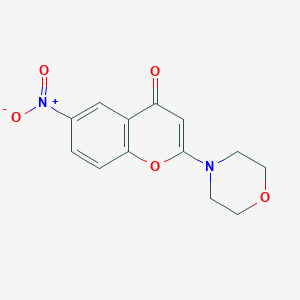

![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
